Thietane 1,1-dioxide
Overview
Description
Thietane 1,1-dioxide is a chemical compound with the molecular formula C3H6O2S . It has an average mass of 106.144 Da and a monoisotopic mass of 106.008850 Da . It is also known by other names such as Trimethylene sulfone and 1,1-Dioxyde de thiétane .
Synthesis Analysis
3-Substituted Thietane-1,1-Dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . Another method involves a palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides via linear enolate intermediates from racemic starting materials .
Molecular Structure Analysis
The molecular structure of Thietane 1,1-dioxide consists of 3 carbon atoms, 6 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
Thietane 1,1-dioxide can undergo various chemical reactions. For instance, 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole reacted with sodium phenolates to eliminate thietane-1,1-dioxide and form 3-aryloxythietane-1,1-dioxides .
Physical And Chemical Properties Analysis
Thietane 1,1-dioxide has a density of 1.4±0.1 g/cm3, a boiling point of 506.3±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 74.7±3.0 kJ/mol and a flash point of 402.5±13.9 °C . Its index of refraction is 1.497, and it has a molar refractivity of 22.7±0.4 cm3 .
Scientific Research Applications
Antidepressant Activity
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Thietane 1,1-dioxide derivatives have been synthesized and tested for their antidepressant activity . The 3-substituted thietane-1,1-dioxide IId displayed antidepressant properties in tail-suspension (TST) and forced-swim tests (FST) that were comparable with those of imipramine .
- Methods of Application: The 3-substituted thietane-1,1-dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .
- Results: The synthesized compound showed low toxicity risks (mutagenicity, tumorigenicity, irritation, reproductive toxicity) and satisfactory pharmacokinetic characteristics .
Potential Analgetics
- Scientific Field: Pharmacology
- Application Summary: Thietane 1,1-dioxide derivatives were synthesized as potential narcotic analgetics of the methadone type .
- Methods of Application: The exact methods of synthesis are not specified in the source .
- Results: Thietane 1,1-dioxides are conformationally more restricted than methadone and thus may be useful in elucidating the pharmacophoric conformation of methadone and related analgetics .
Stereoselective Formation
- Scientific Field: Organic Chemistry
- Application Summary: Thietane 1,1-dioxides have been used in the stereoselective formation of some compounds via sulfenes by the reaction of diazo compounds with sulfur dioxide .
- Methods of Application: The exact methods of synthesis are not specified in the source .
- Results: The results of the reaction are not specified in the source .
Peptide Bond Replacement
- Scientific Field: Biochemistry
- Application Summary: A recent study demonstrated that replacing a peptide bond with thietane dioxide led to significant improvements in both substance metabolic stability and target selectivity .
- Methods of Application: The exact methods of replacement are not specified in the source .
- Results: The replacement led to significant improvements in both substance metabolic stability and target selectivity .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: Thietanes, including Thietane 1,1-dioxide, serve as important and useful intermediates and versatile building blocks in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds .
- Methods of Application: Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
- Results: The recently developed methods provide some new strategies for the efficient preparation of thietanes and their derivatives .
Reduction to Thietane
- Scientific Field: Organic Chemistry
- Application Summary: Thietane 1,1-dioxide can be reduced to thietane using lithium aluminum hydride .
- Methods of Application: The reduction of thietane 1,1-dioxide with lithium aluminum hydride gives thietane in 61% yield after a reaction time of 30 minutes at 35 °C .
- Results: Applications of this reduction to more complex thietane 1,1-dioxides followed, such as the thiete 1,1-dioxide – anthracene Diels – Alder adduct .
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation
- Scientific Field: Organic Chemistry
- Application Summary: A palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides via linear enolate intermediates from racemic starting materials has been developed . This process installs an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity .
- Methods of Application: The exact methods of application are not specified in the source .
- Results: The potential to transform the alkylated products to novel types of enantioenriched spirocycles for medicinal chemistry applications has also been demonstrated .
Synthesis of 3-Substituted Thietane-1,1-Dioxides
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 3-Substituted Thietane-1,1-Dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The 3-substituted thietane-1,1-dioxide displayed antidepressant properties in tail-suspension (TST) and forced-swim tests (FST) that were comparable with those of imipramine .
- Methods of Application: The exact methods of synthesis are not specified in the source .
- Results: Low toxicity risks (mutagenicity, tumorigenicity, irritation, reproductive toxicity) and satisfactory pharmacokinetic characteristics were predicted for it .
[3+2] Cycloaddition with 1,3-Dipoles
- Scientific Field: Organic Chemistry
- Application Summary: Heteroannulation was demonstrated on examples of [3+2] cycloaddition with 1,3-dipoles: nitrones, 4 nitrile oxides, 5, 6 diazoalkanes, 7 thio-carbonyl ylides . In a recent study, the reactions of thiete 1,1-dioxides with azomethine ylide were used for the preparation of pyrrolidine-annulated thietanes, which are of interest for medicinal chemistry .
- Methods of Application: The exact methods of application are not specified in the source .
- Results: The results of the reaction are not specified in the source .
Safety And Hazards
When handling Thietane 1,1-dioxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
Thietane derivatives that exhibit antidepressant activity are promising, and the development of synthetic methods for new 3-aryloxy (sulfanyl)-thietane-1,1,-dioxides and 5-aryloxy (sulfonyl)-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles is crucial . The potential to transform the alkylated products to novel types of enantioenriched spirocycles for medicinal chemistry applications has also been demonstrated .
properties
IUPAC Name |
thietane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c4-6(5)2-1-3-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFMKFHUNDYKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295433 | |
Record name | thietane 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thietane 1,1-dioxide | |
CAS RN |
5687-92-3 | |
Record name | Trimethylene sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylene sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thietane 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1lambda6-thietane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trimethylene sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF638T3KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.